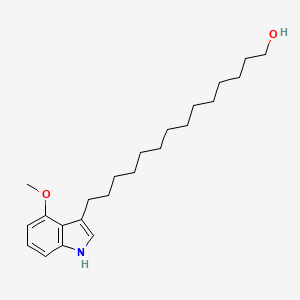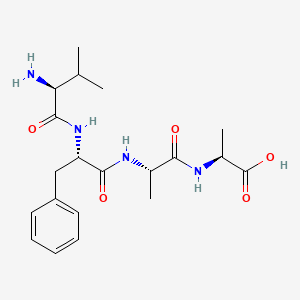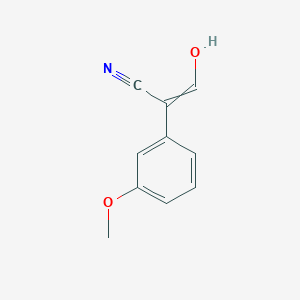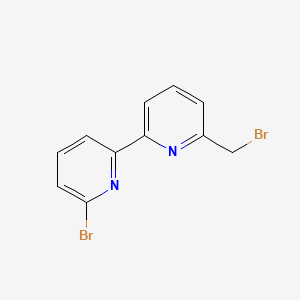
6-Bromo-6'-(bromomethyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of bromine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2,2’-bipyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido-bipyridine, thiol-bipyridine, and alkoxy-bipyridine derivatives.
Oxidation: N-oxides of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine.
Reduction: 2,2’-bipyridine.
Applications De Recherche Scientifique
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibitors and as a ligand in the development of metal-based drugs.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can alter biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-6’-chloro-2,2’-bipyridine
- 6-Bromo-6’-methyl-2,2’-bipyridine
- 6-Bromo-6’-hydroxy-2,2’-bipyridine
Uniqueness
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. The bromomethyl group provides additional sites for functionalization, making it a valuable intermediate in the preparation of diverse organic compounds.
Propriétés
Numéro CAS |
656258-97-8 |
|---|---|
Formule moléculaire |
C11H8Br2N2 |
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
2-bromo-6-[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H8Br2N2/c12-7-8-3-1-4-9(14-8)10-5-2-6-11(13)15-10/h1-6H,7H2 |
Clé InChI |
ZLNTZFCZIUULHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


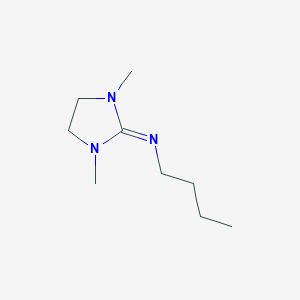
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
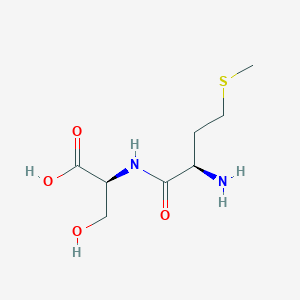
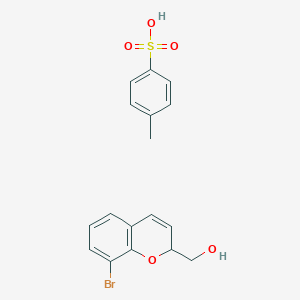
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
